molecular formula C11H19NO3 B13513640 tert-Butyl 5-oxoazepane-4-carboxylate

tert-Butyl 5-oxoazepane-4-carboxylate

Cat. No.: B13513640
M. Wt: 213.27 g/mol
InChI Key: HARZAOVQWCXDIL-UHFFFAOYSA-N
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Description

tert-Butyl 5-oxoazepane-4-carboxylate: is a chemical compound with the molecular formula C11H19NO3. It is a member of the azepane family, which consists of seven-membered nitrogen-containing heterocycles. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-oxoazepane-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a carboxylic acid derivative, followed by cyclization to form the azepane ring. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the cyclization process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and energy consumption. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 5-oxoazepane-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds .

Scientific Research Applications

tert-Butyl 5-oxoazepane-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 5-oxoazepane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • tert-Butyl 4-methyl-5-oxoazepane-1-carboxylate
  • tert-Butyl 5-oxa-2-azaspiro[3.4]octane-2-carboxylate
  • tert-Butyl 6-oxo-1,4-oxazepane-4-carboxylate

Comparison: tert-Butyl 5-oxoazepane-4-carboxylate is unique due to its specific structural configuration and functional groups, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl 5-oxoazepane-4-carboxylate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)8-4-6-12-7-5-9(8)13/h8,12H,4-7H2,1-3H3

InChI Key

HARZAOVQWCXDIL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CCNCCC1=O

Origin of Product

United States

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